Home > Products > Screening Compounds P8083 > LMPTP inhibitor 1
LMPTP inhibitor 1 - 1908414-82-3

LMPTP inhibitor 1

Catalog Number: EVT-274204
CAS Number: 1908414-82-3
Molecular Formula: C28H36N4O
Molecular Weight: 444.623
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LMW-PTP inhibitor I is an inhibitor of low molecular weight phosphotyrosine protein phosphatase A (LMW-PTPA; IC50 = 0.8 µM). It is selective for LMW-PTPA over a panel of 15 protein tyrosine phosphatases but does inhibit LMW-PTPB activity by greater than 50% at 40 µM. LMW-PTP inhibitor I increases insulin-induced insulin receptor phosphorylation in HepG2 cells when used at a concentration of 10 µM. It improves glucose tolerance and decreases fasting plasma insulin levels in a mouse model of diet-induced obesity when administered at a dose of 50 mg/kg per day.

1. 2-hydroxy-N,N-dimethyl-3-{2-[[(R)-1-(5-methylfuran-2-yl)propyl]amino]-3,4-dioxocyclobut-1-enylamino}benzamide (SCH 527123) [, ]

  • Compound Description: SCH 527123 is a potent, orally bioavailable antagonist of both CXCR1 and CXCR2 receptors. It exhibits insurmountable inhibition of chemokine binding and activation of these receptors, classifying it as an allosteric antagonist. [] Studies demonstrated its ability to effectively inhibit neutrophil chemotaxis and myeloperoxidase release in response to CXCL1 and CXCL8, without affecting C5a or formyl-methionyl-leucyl-phenylalanine responses. [] SCH 527123 shows high affinity for CXCR1 (Kd = 3.9 nM) but exhibits greater selectivity for CXCR2 (Kd = 0.049 nM). []

2. N-[[1-{3-(1,2,3-triazol-1-yl)propyl}piperidin-4-yl]methyl]-4-amino-5-chloro-2-methoxybenzamide []

  • Compound Description: This compound is a novel benzamide derivative that acts as a 5-HT4 receptor agonist. [] Its synthesis utilizes cost-effective reagents and involves fewer reaction steps compared to previously reported methods, leading to improved yields and making it suitable for mass production. []

3. 4-Hydroxybenzo[h]Quinolin-2-(1H)-One and Derivatives []

  • Compound Description: This research describes the synthesis of 4-hydroxybenzo[h]quinolin-2-(1H)-one and its derivatives, including esters, ethers, and 3-substituted analogs. [] The synthetic approach utilizes polyphosphoric acid for cyclization reactions. []

4. [Nphe1Arg14Lys15]N/OFQ-NH2 (UFP-101) []

  • Compound Description: UFP-101 is a high-affinity blocker of nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptors. [] While the other antagonists tested in the study (Trap-101, compound 24, and JTC-801) showed inverse agonism by eliminating tonic Ca2+ current inhibition, UFP-101 displayed partial agonist effects. []

5. (S)-spiro[(1-oxa-2-amino-3-azacyclopent-2-ene)-4,2′-(1′,2′,3′,4′-tetrahydronaphthalene)] (S18616) []* Compound Description: S18616 is an α2-adrenoceptor agonist known to induce motor suppression. [] The novel D3/D2 receptor agonist S32504 effectively attenuated the motor-suppressant effects of S18616 in a dose-dependent manner. [] * Relevance: Though structurally unrelated to the main compound, the interaction of S18616 with S32504, a D3/D2 receptor agonist, suggests that further investigation into potential connections between N,N-diethyl-4-(4-((3-(piperidin-1-yl)propyl)amino)quinolin-2-yl)benzamide and the dopaminergic system could be warranted.

Overview

The compound known as LMPTP Inhibitor 1 dihydrochloride is a selective inhibitor targeting low molecular weight protein tyrosine phosphatase. This inhibitor has garnered attention due to its potent activity, specifically exhibiting an inhibitory concentration value of 0.8 micromolar for LMPTP-A. The compound is designed to enhance insulin signaling pathways, making it a potential therapeutic candidate for metabolic disorders such as insulin resistance and diabetes .

Source and Classification

LMPTP Inhibitor 1 dihydrochloride is classified under small molecule inhibitors, specifically targeting protein tyrosine phosphatases. It is synthesized from various organic compounds through a series of chemical reactions. The inhibitor's selectivity for LMPTP-A over other phosphatases distinguishes it from other compounds in the same category, providing a unique tool for biological research and potential clinical applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of LMPTP Inhibitor 1 dihydrochloride involves multiple steps, including:

  • Formation of Core Structure: The initial step involves creating the core structure of the compound.
  • Functional Group Modifications: Subsequent modifications are made to introduce specific functional groups that enhance the compound's inhibitory properties.

The detailed synthetic route remains proprietary, but it typically includes reactions such as condensation, cyclization, and chlorination. The industrial production mirrors laboratory synthesis but is optimized for yield and purity through techniques like recrystallization and chromatography .

Molecular Structure Analysis

Structure and Data

While the precise molecular structure of LMPTP Inhibitor 1 dihydrochloride is not explicitly detailed in the sources, it is characterized by a purine-based scaffold that contributes to its binding affinity for LMPTP. The inhibitor’s design incorporates features that allow for selective interaction with the enzyme’s active site, enhancing its potency against LMPTP while minimizing activity against other phosphatases .

Chemical Reactions Analysis

Reactions and Technical Details

LMPTP Inhibitor 1 dihydrochloride can undergo several types of chemical reactions:

  • Oxidation: The compound can be oxidized under specific conditions to yield oxidized derivatives.
  • Reduction: Reduction reactions can modify functional groups, leading to various analogs.
  • Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the molecule.

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The conditions for each reaction vary depending on the desired outcome and product specifications .

Mechanism of Action

Process and Data

The mechanism of action for LMPTP Inhibitor 1 dihydrochloride involves selective inhibition of LMPTP-A. By binding to the enzyme's active site, this compound disrupts its phosphatase activity, leading to an increase in insulin signaling pathways. This uncompetitive inhibition suggests that the inhibitor binds more effectively when the substrate is present, enhancing its therapeutic potential in conditions characterized by insulin resistance .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

LMPTP Inhibitor 1 dihydrochloride exhibits several notable physical and chemical properties:

  • Solubility: It is reported to be orally bioavailable, indicating good solubility in biological systems.
  • Stability: The compound's stability under physiological conditions supports its potential use in vivo.
  • Selectivity: High selectivity (>1000-fold) for LMPTP over other protein tyrosine phosphatases enhances its utility as a research tool and therapeutic agent.

These properties make LMPTP Inhibitor 1 dihydrochloride a promising candidate for further development in treating metabolic disorders .

Applications

Scientific Uses

LMPTP Inhibitor 1 dihydrochloride has several applications in scientific research:

  • Metabolic Research: Its role in enhancing insulin signaling makes it valuable for studying metabolic syndromes.
  • Drug Development: The compound serves as a lead candidate for developing therapies targeting insulin resistance and related conditions.
  • Biochemical Studies: Researchers utilize this inhibitor to explore the specific functions of LMPTP in cellular signaling pathways.
Introduction to LMPTP in Metabolic Regulation

Role of Protein Tyrosine Phosphatases (PTPs) in Insulin Signaling

Protein tyrosine phosphatases (PTPs) serve as critical regulators of insulin signal transduction by controlling the phosphorylation state of insulin receptors (IR) and downstream signaling molecules. The insulin receptor is a transmembrane tyrosine kinase that undergoes autophosphorylation upon insulin binding, initiating cascades like the PI3K-Akt pathway for glucose uptake and metabolism. PTPs terminate insulin signaling through dephosphorylation of phosphotyrosine residues on the IR β-subunit and insulin receptor substrates (IRS). Key regulatory sites include the IR activation loop (Y1162/Y1163) and the juxtamembrane region (Y972), which are targeted by specific PTPs [3] [7]. At least 37 classical PTPs exist in humans, categorized into receptor-like (RPTPs) and non-receptor (NRPTPs) families. Among NRPTPs, PTP1B and TCPTP are established negative regulators of insulin signaling, with PTP1B−/− mice exhibiting enhanced insulin sensitivity. Recent evidence indicates these phosphatases operate in a temporally distinct manner: PTP1B primarily regulates IR Y1162/Y1163 phosphorylation and ERK1/2 signaling, while TCPTP modulates sustained Y1162/Y1163 phosphorylation and Akt activation [3] [4].

LMPTP: Biochemical Characterization and Isoforms (LMPTP-A/LMPTP-B)

Low molecular weight protein tyrosine phosphatase (LMPTP), encoded by the ACP1 gene, represents a distinct class within the PTP superfamily. Unlike classical class I PTPs, LMPTP belongs to the class II subfamily characterized by a smaller molecular size (~18 kDa) and divergent structural features. Human LMPTP exists as two alternatively spliced isoforms: LMPTP-A and LMPTP-B. These isoforms share identical catalytic domains but differ in a 22-amino acid segment near the C-terminus, resulting in divergent biochemical properties [1] [4] [5].

Table 1: Biochemical Properties of LMPTP Isoforms

PropertyLMPTP-ALMPTP-B
Molecular Weight~18 kDa~18 kDa
Catalytic EfficiencyHigherLower
Inhibitor SensitivityIC₅₀ = 0.8 μM (Compound 23)Reduced sensitivity
Subcellular LocalizationCytosolicCytosolic

LMPTP exhibits unique catalytic features, including an uncompetitive inhibition mechanism observed with purine-based inhibitors. Structural analyses reveal its active site pocket accommodates inhibitors through interactions with Tyr131, Tyr132, and Asp129 residues. Despite lacking transmembrane domains, LMPTP localizes to the cytosol and influences insulin receptor phosphorylation states in metabolic tissues like liver and adipose tissue [5] [8] [9].

Genetic Evidence Linking ACP1 Polymorphisms to Metabolic Dysregulation

Genetic association studies provide compelling evidence for LMPTP's role in human metabolic disorders. The ACP1 gene, located on chromosome 2p25, contains polymorphisms that correlate with enzymatic activity and metabolic phenotypes. Epidemiological data demonstrate:

  • Protective Alleles: Variants associated with lower LMPTP enzymatic activity (ACP1 genotypes A/A and B/B) correlate with reduced fasting glucose levels in both diabetic and non-diabetic populations [5] [8].
  • Risk Alleles: High-activity isoforms (C/C genotype) associate with elevated glycemic levels, insulin resistance, and increased type 2 diabetes susceptibility [1] [6].

Table 2: Metabolic Associations of ACP1 Polymorphisms

ACP1 GenotypeLMPTP ActivityFasting GlucoseDiabetes Risk
A/A, B/BLowReducedLowered
C/CHighElevatedIncreased

Notably, Pandey et al. demonstrated that antisense oligonucleotide-mediated knockdown of LMPTP expression improved insulin sensitivity and glycemic control in diet-induced obese mice, validating human genetic observations through experimental models [5] [6]. These findings position LMPTP as a genetically validated therapeutic target for metabolic syndrome components.

Rationale for Targeting LMPTP in Insulin Resistance and Type 2 Diabetes

The therapeutic rationale for LMPTP inhibition centers on its tissue-specific actions in metabolic regulation and its distinct pharmacological advantages over other PTPs:

  • Liver-Specific Insulin Sensitization: Global or hepatocyte-specific LMPTP deletion in mice reverses high-fat-diet-induced diabetes without altering body weight. Mechanistically, LMPTP dephosphorylates the liver insulin receptor at the activation loop (Y1162/Y1163), and its inhibition enhances hepatic IR phosphorylation and downstream PI3K-Akt signaling [1] [9].
  • Mitigation of Lipotoxicity: In palmitate-treated hepatic cells, LMPTP inhibition with Compound 23 (N,N-diethyl-4-(4-((3-(piperidin-1-yl)propyl)amino)quinolin-2-yl)benzamide) reduces endoplasmic reticulum stress markers (CHOP, ATF6, HSPA5), enhances chaperone-mediated autophagy (increased HSC70 and LAMP2), and improves mitochondrial dynamics through PRKN upregulation [6] [10].
  • Selectivity Advantages: Unlike PTP1B (which regulates both insulin and leptin pathways), LMPTP inhibition avoids potential neuroendocrine side effects. Purine-based LMPTP inhibitors exhibit >1000-fold selectivity for LMPTP over other PTPs, including PTP1B, SHP2, and TCPTP [5] [8].
  • Uncompetitive Mechanism: Novel purine-based inhibitors bind at the active site entrance without interacting with the catalytic cysteine (Cys12), minimizing off-target effects and enhancing drugability compared to active site-directed inhibitors [5] [8].

Figure: Mechanism of LMPTP Inhibitors in Insulin Signaling

Insulin → Insulin Receptor → Phosphorylation → GLUT4 Translocation → Glucose Uptake  ↑                    ↑  LMPTP Inhibitors → [LMPTP Inactive]  

These properties establish LMPTP as a promising target for developing insulin-sensitizing therapies with potentially fewer off-target effects than broader PTP inhibitors. The liver-centric action of LMPTP inhibitors may offer advantages for treating NAFLD/NASH comorbidities in type 2 diabetes [1] [6] [10].

Properties

CAS Number

1908414-82-3

Product Name

LMPTP inhibitor 1

IUPAC Name

N,N-diethyl-4-[4-(3-piperidin-1-ylpropylamino)quinolin-2-yl]benzamide

Molecular Formula

C28H36N4O

Molecular Weight

444.623

InChI

InChI=1S/C28H36N4O/c1-3-32(4-2)28(33)23-15-13-22(14-16-23)26-21-27(24-11-6-7-12-25(24)30-26)29-17-10-20-31-18-8-5-9-19-31/h6-7,11-16,21H,3-5,8-10,17-20H2,1-2H3,(H,29,30)

InChI Key

XISMYRQHGUUMGY-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NCCCN4CCCCC4

Solubility

Soluble in DMSO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.